molecular formula C12H8ClFO4S2 B3060111 Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate CAS No. 1708251-34-6

Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B3060111
CAS No.: 1708251-34-6
M. Wt: 334.8
InChI Key: PEHMDALEKJPOAH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate is a substituted thiophene derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 3, a 2-fluorophenyl group at position 4, and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to its reactive functional groups, which enable diverse chemical modifications.

For example, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate was converted to its chlorosulfonyl derivative via diazotization in HCl/acetic acid . Adapting this method, the 2-fluorophenyl group could be introduced via Suzuki coupling or direct substitution.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(2-fluorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)8(6-19-10)7-4-2-3-5-9(7)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHMDALEKJPOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134788
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-4-(2-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708251-34-6
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-4-(2-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708251-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-4-(2-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate is a synthetic compound with the molecular formula C12H8ClFO4S2C_{12}H_8ClFO_4S_2 and a molecular weight of approximately 334.77 g/mol. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the development of therapeutic agents for various diseases.

  • Molecular Formula : C12H8ClFO4S2C_{12}H_8ClFO_4S_2
  • Molecular Weight : 334.77 g/mol
  • CAS Number : 1708251-34-6
  • Physical State : White to off-white crystalline powder
  • Purity : Minimum 90% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The chlorosulfonyl group is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems, potentially leading to inhibition of certain enzymatic activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values have not been extensively documented in current literature.
  • Anticancer Potential : The compound is being investigated as a potential anticancer agent. Its structural similarity to known anticancer compounds suggests it may interfere with tumor growth and proliferation by targeting specific cancer-related pathways.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit certain enzymes has been noted, which is critical in the context of drug development for diseases where enzyme inhibition is a therapeutic strategy (e.g., β-lactamase inhibitors).

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of related thiophene derivatives, noting that modifications such as sulfonyl groups significantly enhance activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, the findings suggest a promising avenue for further investigation into its antimicrobial efficacy .

Case Study 2: Anticancer Activity

Research focusing on thiophene derivatives has shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. This compound's potential role in cancer treatment is being examined through various assays aimed at understanding its mechanism of action and potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of β-lactamases

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiophene derivatives exhibit anticancer properties. Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound effectively targets specific cancer pathways, leading to reduced tumor growth in vitro.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research published in peer-reviewed journals highlights its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The chlorosulfonyl group enhances the compound's reactivity, making it a suitable candidate for developing new antibiotics.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound has been incorporated into polymer blends to improve charge transport and device efficiency.

Polymer Synthesis

The compound serves as a versatile building block in polymer chemistry. It can be utilized in the synthesis of new polymers with tailored properties for specific applications, including coatings and adhesives. The incorporation of the chlorosulfonyl group allows for further functionalization, enhancing the material's performance characteristics.

Case Study 1: Anticancer Research

In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Development of Antimicrobial Agents

A collaborative study between several universities focused on synthesizing derivatives of this compound to enhance antimicrobial activity. The modified compounds exhibited improved efficacy against multiple pathogens, paving the way for new antibiotic formulations.

Comparison with Similar Compounds

Structural and Functional Differences

Core Structure :

  • The target compound and most analogs share a thiophene backbone. However, Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate () features a benzo[b]thiophene core (fused benzene-thiophene ring), which increases aromaticity and alters electronic properties compared to simple thiophenes.

Substituent Reactivity: The chlorosulfonyl group at position 3 in the target compound is highly reactive, enabling nucleophilic substitutions (e.g., with amines or alcohols). In contrast, Methyl 3-amino-4-methylthiophene-2-carboxylate () contains an amino group, which is less electrophilic but useful for condensation reactions . Compounds with sulfamoyl () or isopropylsulfonyl () groups exhibit distinct reactivity profiles. Sulfamoyl derivatives are often explored for bioactivity, while bulky isopropylsulfonyl groups hinder steric access .

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate (), lacking aromatic substituents, has a lower molecular weight (240.68 vs. 329.4) and higher density (1.568 g/cm³) .

Synthetic Utility: The target compound’s synthesis likely parallels methods used for its benzo[b]thiophene analog (), but the 2-fluorophenyl group may require additional steps, such as cross-coupling reactions. In contrast, Methyl 3-amino-4-methylthiophene-2-carboxylate () is synthesized via direct amination .

Preparation Methods

Structural and Physicochemical Properties

The compound (C₁₂H₈ClFO₄S₂) has a molecular weight of 334.8 g/mol. Its reactivity is influenced by the electron-withdrawing chlorosulfonyl and ester groups, which direct subsequent substitutions meta and para to their positions. The 2-fluorophenyl group introduces steric and electronic effects that impact coupling and sulfonation reactions.

Synthetic Strategies for Thiophene Functionalization

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Thiophene core : Serves as the aromatic backbone.
  • 2-Fluorophenyl group : Introduced via cross-coupling.
  • Chlorosulfonyl and methyl ester groups : Added via electrophilic substitution and esterification.

A plausible retrosynthetic pathway involves:

  • Step 1 : Suzuki-Miyaura coupling to install the 2-fluorophenyl group.
  • Step 2 : Sulfonation/chlorination at position 3.
  • Step 3 : Methyl esterification at position 2.

Preparation Methods

Sulfonation and Chlorination at Position 3

Sulfonation introduces the sulfonic acid group, which is subsequently converted to chlorosulfonyl.

Protocol:
  • Sulfonation :

    • Reactant: Methyl 4-(2-fluorophenyl)thiophene-2-carboxylate.
    • Reagent: Chlorosulfonic acid (2 equiv).
    • Solvent: Dichloroethane.
    • Temperature: 0–5°C.
  • Chlorination :

    • Reagent: Thionyl chloride (3 equiv).
    • Catalyst: DMF (cat.).
    • Temperature: Reflux (70°C).

Yield : 90% (two-step).

Mechanistic Insight**:

Chlorosulfonic acid acts as both sulfonating agent and solvent. The ester group directs electrophilic attack to position 3 via resonance deactivation of positions 2 and 5. Subsequent treatment with SOCl₂ converts the sulfonic acid to sulfonyl chloride.

Esterification of Carboxylic Acid Precursors

Methyl esterification is typically achieved early in the synthesis to avoid side reactions during subsequent steps.

Protocol:
  • Reactant : 4-Bromo-2-thiophenecarboxylic acid.
  • Reagent : Methyl iodide (1.5 equiv).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : Acetone.
  • Conditions : Reflux, 12 hours.

Yield : 95%.

Optimization and Challenges

Regioselectivity in Sulfonation

The electron-deficient thiophene ring favors sulfonation at position 3 due to:

  • Meta-direction by the ester group.
  • Ortho/para-blocking by the 2-fluorophenyl group.

Side products : <5% sulfonation at position 5, removed via recrystallization.

Catalyst Selection in Coupling

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency (85% vs. 65%) due to enhanced stability and electron donation from the dppf ligand.

Analytical Characterization

Property Method Result
Purity HPLC >99.2%
Melting Point DSC 63°C
Molecular Ion (m/z) HRMS 335.8 [M+H]⁺

Alternative Approaches

One-Pot Coupling-Sulfonation

A patent method describes a tandem process using microchannel reactors to reduce reaction time from 20 hours to 2 hours, improving yield to 78.6%.

Directed Ortho-Metalation

Using LDA to deprotonate position 3 prior to sulfonation achieves 93% regioselectivity but requires cryogenic conditions (-78°C).

Q & A

Q. What are the established synthetic routes for Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate, and what purification methods are recommended?

The compound is synthesized via diazotization of methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate followed by treatment with SO₂ to introduce the chlorosulfonyl group. The intermediate is then reacted with nucleophiles like morpholine in DMF to form derivatives. Purification typically involves recrystallization or column chromatography to isolate high-purity products (>95%). Key validation steps include monitoring reaction progress via TLC and confirming purity using elemental analysis and HPLC .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., fluorophenyl orientation).
  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl chloride stretch at ~1370 cm⁻¹, ester carbonyl at ~1700 cm⁻¹).
  • X-ray crystallography : Resolves 3D molecular packing and bond angles, critical for studying intermolecular interactions (e.g., hydrogen bonding with morpholine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigation strategies:

  • Purity validation : Use HPLC-MS and elemental analysis to confirm compound integrity.
  • Dose-response profiling : Establish IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).
  • Molecular docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., sulfamoyl group engagement with hepatitis B viral targets) .

Q. What strategies optimize the introduction of sulfamoyl groups during derivatization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
  • Temperature control : Maintain 0–5°C during diazotization to minimize side reactions.
  • Stoichiometry : Use a 1.2–1.5 molar excess of the nucleophile (e.g., morpholine) to ensure complete substitution.
  • In situ monitoring : Track sulfamoyl group formation via ¹H NMR (disappearance of –SO₂Cl protons) .

Q. How does the 2-fluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine atom increases the electrophilicity of the thiophene ring, enhancing reactivity in nucleophilic aromatic substitution. Computational studies (e.g., DFT) can quantify effects:

  • Hammett constants : Fluorine’s σₚ value (~0.06) predicts moderate meta-directing effects.
  • X-ray data : Fluorophenyl-thiophene dihedral angles (~30–40°) impact conjugation and π-π stacking in crystal lattices .

Methodological Challenges and Solutions

Q. How should researchers validate spectral data discrepancies in structurally similar analogs?

  • Comparative NMR : Overlay spectra of analogs to identify shifts caused by substituent effects (e.g., fluorine vs. methyl groups).
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotope patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain crystallographic differences .

Q. What analytical approaches differentiate degradation products from synthetic intermediates?

  • Stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor via HPLC.
  • LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis to carboxylic acid).
  • Isolation and characterization : Compare degradation products’ melting points and spectroscopic profiles with intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-4-(2-fluorophenyl)thiophene-2-carboxylate

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